molecular formula C10H15N B3270424 2-(3-Methylphenyl)propan-1-amine CAS No. 5266-87-5

2-(3-Methylphenyl)propan-1-amine

Cat. No.: B3270424
CAS No.: 5266-87-5
M. Wt: 149.23 g/mol
InChI Key: HAAKRJFFUVWYAE-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)propan-1-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a phenalkylamine structure, a scaffold known to interact with key neurotransmitter systems in the brain. Compounds within this structural class have been investigated for their potential as monoamine reuptake inhibitors , which may influence the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is a primary target for research into a wide range of disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance dependence. The structural analogy to compounds like bupropion analogues suggests potential utility in preclinical studies for obesity and smoking cessation. As a building block, it enables the synthesis and development of novel molecules for pharmacological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAKRJFFUVWYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307847
Record name β,3-Dimethylbenzeneethanamine
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Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-87-5
Record name β,3-Dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5266-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,3-Dimethylbenzeneethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 3 Methylphenyl Propan 1 Amine

Classical Approaches to Amine Synthesis

Traditional methods for amine synthesis provide robust and well-understood pathways to 2-(3-methylphenyl)propan-1-amine. These techniques are often favored for their reliability and the use of readily available reagents.

Reductive Amination Pathways and Optimization

Reductive amination stands as a highly attractive method for synthesizing primary amines from ketones and aldehydes. nih.govsci-hub.se This one-pot reaction involves the condensation of a carbonyl compound, in this case, 3-methylphenylacetone, with an amine source, followed by the reduction of the resulting imine intermediate. The use of ammonia (B1221849) is crucial for the direct synthesis of primary amines. nih.govsci-hub.se

The optimization of reductive amination is critical to maximize the yield of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. acs.org Key parameters that are often optimized include the choice of reducing agent, solvent, temperature, and the concentration of the amine source. sci-hub.sed-nb.info For instance, the quantity of ammonia has been shown to significantly influence the reaction yield by reducing self-coupling reactions of the carbonyl compound. nih.govsci-hub.se The use of aqueous ammonia is an attractive and easy-to-handle source for this transformation. sci-hub.se

Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgresearchgate.net The choice of catalyst is also paramount, with research exploring the use of earth-abundant metals like iron and cobalt to develop more sustainable and cost-effective processes. nih.govd-nb.infoorganic-chemistry.org For example, an iron-based catalyst on an N-doped SiC support has demonstrated high activity and selectivity for the reductive amination of various ketones to primary amines using aqueous ammonia and hydrogen gas. nih.govd-nb.info

ParameterConditionEffect on Yield
Amine Source Excess aqueous ammoniaReduces self-coupling of the ketone, increasing primary amine yield. nih.govsci-hub.se
Reducing Agent Sodium borohydride (NaBH₄)A common and effective hydride donor for imine reduction. organic-chemistry.org
Catalyst Iron-based catalyst on N-doped SiCEnables the use of H₂ as a reductant, offering a greener alternative. nih.govd-nb.info
Solvent Polar solvents (e.g., water)Generally lead to higher yields in reductive amination reactions. sci-hub.sed-nb.info
Temperature 140 °C (for Fe/(N)SiC catalyst)Optimized for the specific catalyst system to ensure efficient conversion. nih.govd-nb.info

Nucleophilic Substitution Reactions in its Preparation

Nucleophilic substitution offers another classical route to this compound. This method typically involves the reaction of a suitable electrophile, such as an alkyl halide, with a nitrogen-containing nucleophile. libretexts.org A common precursor for this synthesis would be 2-(3-methylphenyl)propan-1-ol, which can be converted to a better leaving group, such as a tosylate or a halide (e.g., 1-bromo-2-(3-methylphenyl)propane), before reaction with an amine source.

Direct reaction with ammonia can be problematic due to over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com To circumvent this, an excess of ammonia is often used to favor the formation of the primary amine. mrcolechemistry.co.uk

A more controlled approach involves the use of an ammonia surrogate, such as the phthalimide (B116566) anion, in what is known as the Gabriel synthesis, which will be discussed in the next section. wikipedia.org

Gabriel Amine Synthesis and its Adaptations

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides, effectively avoiding the issue of over-alkylation seen with direct amination. masterorganicchemistry.comwikipedia.orgbyjus.com The process begins with the deprotonation of phthalimide to form the phthalimide anion, a potent nucleophile. wikipedia.orgbyjus.com This anion then displaces a halide from a suitable substrate, in this case, a halide derivative of 2-(3-methylphenyl)propane, via an SN2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comorgoreview.com

The final step involves the liberation of the primary amine from the N-alkylphthalimide. This is traditionally achieved through acidic hydrolysis or, more commonly, via hydrazinolysis (the Ing-Manske procedure), which involves reacting the intermediate with hydrazine. masterorganicchemistry.comwikipedia.orgnrochemistry.com Hydrazinolysis is often preferred as it proceeds under milder conditions, although the separation of the phthalhydrazide (B32825) byproduct can sometimes be challenging. wikipedia.org

While the traditional Gabriel synthesis is highly effective for primary alkyl halides, it generally fails with secondary alkyl halides. wikipedia.org Adaptations to the Gabriel synthesis have been developed to overcome some of its limitations. These include the use of alternative Gabriel reagents, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, which can be more readily hydrolyzed and may extend the reaction's utility to a broader range of substrates. wikipedia.org

StepReagentsIntermediate/ProductPurpose
1. Deprotonation Phthalimide, Potassium Hydroxide (KOH) or Sodium Hydride (NaH)Potassium PhthalimideForms a stable nucleophilic imide anion. wikipedia.orgbyjus.com
2. Alkylation Potassium Phthalimide, 2-(3-methylphenyl)propyl halideN-(2-(3-methylphenyl)propyl)phthalimideSN2 reaction to form the N-alkylated intermediate. masterorganicchemistry.com
3. Liberation Hydrazine (N₂H₄)This compound and PhthalhydrazideCleavage of the phthalimide to release the primary amine. wikipedia.orgnrochemistry.com

Modern and Stereoselective Approaches

Recent advancements in synthetic chemistry have led to the development of modern and stereoselective methods for amine synthesis. These approaches are particularly important when a specific stereoisomer of this compound is required.

Asymmetric Hydrogenation of Imines and Enamides

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. nih.gov This method involves the reduction of a prochiral imine or enamide using a chiral catalyst, leading to the formation of an enantiomerically enriched amine. rsc.org The imine precursor to this compound can be synthesized from 3-methylphenylacetone and an appropriate nitrogen source.

A variety of chiral catalysts, often based on transition metals like iridium, rhodium, and ruthenium complexed with chiral ligands, have been developed for this purpose. dicp.ac.cnnih.gov For instance, iridium complexes with chiral phosphine (B1218219) ligands have shown excellent enantioselectivities in the hydrogenation of acyclic imines. dicp.ac.cn Metal-free catalytic systems, such as those employing chiral frustrated Lewis pairs (FLPs), are also emerging as a viable alternative. researchgate.net

The success of asymmetric hydrogenation is highly dependent on the catalyst-substrate combination and the reaction conditions. Significant research has been dedicated to designing and screening chiral ligands to achieve high enantiomeric excess (ee). nih.govrsc.org

Enantioselective Reductive Amination of Ketones

Enantioselective reductive amination of ketones offers a direct and efficient route to chiral primary amines. researchgate.netrawdatalibrary.net This transformation combines the formation of a C-N bond and the creation of a stereocenter in a single synthetic operation. researchgate.net The reaction proceeds through the in-situ formation of a prochiral imine from 3-methylphenylacetone and an amine source, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. researchgate.net

Catalytic systems for this reaction often employ chiral ruthenium, iridium, or rhodium complexes. researchgate.netresearchgate.net For example, an Ir-f-Binaphane complex has been shown to be highly active and enantioselective for the reductive amination of aryl ketones in the presence of a titanium(IV) isopropoxide cocatalyst. dicp.ac.cn The development of catalysts that can effectively operate with ammonia or ammonium salts as the nitrogen source is a key area of research for the direct synthesis of chiral primary amines. researchgate.netresearchgate.net

Biocatalytic approaches using enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have also emerged as powerful methods for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. researchgate.net

ApproachPrecursorCatalyst TypeKey Features
Asymmetric Hydrogenation Prochiral imine or enamideChiral transition metal complexes (Ir, Rh, Ru) or frustrated Lewis pairsHigh enantioselectivities achievable with appropriate catalyst-substrate matching. nih.govdicp.ac.cnresearchgate.net
Enantioselective Reductive Amination 3-Methylphenylacetone and amine sourceChiral transition metal complexes (Ru, Ir) or biocatalysts (IREDs, RedAms)Direct conversion of a ketone to a chiral primary amine in one pot. dicp.ac.cnresearchgate.netresearchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. nih.gov After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. nih.govnih.gov While specific examples for the synthesis of this compound using this method are not extensively detailed in publicly available research, the general principles of common chiral auxiliaries can be applied.

Prominent chiral auxiliaries used for the asymmetric synthesis of amines include Evans oxazolidinones, pseudoephedrine and its derivatives, and tert-butanesulfinamide (Ellman's auxiliary). nih.govresearchgate.netmdpi.com The general strategy involves the acylation of the chiral auxiliary, followed by diastereoselective alkylation or reduction, and subsequent removal of the auxiliary to yield the chiral amine. nih.gov

For instance, a synthetic route could conceptually involve the acylation of a chiral auxiliary like a derivative of pseudoephedrine with a propionyl group. researchgate.nettdx.cat The resulting amide would then be enolized and reacted with a 3-methylphenyl electrophile. The steric hindrance provided by the chiral auxiliary would direct the electrophile to attack from a specific face, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would furnish the desired enantiomer of this compound. The success of such a strategy hinges on high diastereoselectivity in the key bond-forming step and efficient, racemization-free removal of the auxiliary. nih.gov

Another well-established method involves the use of tert-butanesulfinamide, which condenses with a ketone to form a N-sulfinyl imine. ucl.ac.ukresearchgate.net Diastereoselective addition of a nucleophile to the imine, followed by removal of the sulfinyl group, yields the chiral amine. ucl.ac.ukresearchgate.net

Biocatalytic and Enzymatic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. nih.gov

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone, yielding a chiral amine. mdpi.comrsc.org This approach is highly attractive for its directness and excellent stereocontrol. nih.gov

A study on the closely related compound, (1R)-(3-methylphenyl)ethan-1-amine, provides significant insights into the potential for synthesizing this compound. In this research, a screening of 28 different transaminases identified ATA-025 as the most effective biocatalyst for the conversion of 1-(3-methylphenyl)ethan-1-one to the corresponding (R)-amine. bohrium.comnih.gov The enzyme demonstrated high conversion rates and enantioselectivity. bohrium.comnih.gov The use of a co-solvent was found to be beneficial, with dimethyl sulfoxide (B87167) (DMSO) at a 10% (v/v) concentration being identified as optimal. bohrium.comnih.gov

The general reaction mechanism involves a ping-pong bi-bi kinetic model where the PLP cofactor binds the amino donor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto-acid byproduct. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and forming the chiral amine product. mdpi.com

The efficiency of transaminase-catalyzed reactions is highly dependent on various parameters, which must be optimized to achieve maximum conversion and yield. rsc.org

Effect of pH: The pH of the reaction medium influences the ionization state of the enzyme's active site residues and the substrates, thereby affecting catalytic activity and stability. researchgate.net For the synthesis of (1R)-(3-methylphenyl)ethan-1-amine using ATA-025, the optimal pH was determined to be 8.0. researchgate.netnih.gov A significant decrease in conversion was observed at pH values below 7 and above 9. researchgate.net

Effect of Temperature: Temperature plays a crucial role in enzyme activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. researchgate.net The optimal temperature for the ATA-025 catalyzed reaction was found to be 45°C. researchgate.netnih.gov The conversion rate was observed to decrease at temperatures above 50°C and below 40°C. researchgate.net

The table below summarizes the optimized conditions found for the synthesis of the related compound (1R)-(3-methylphenyl)ethan-1-amine, which serve as a strong starting point for the synthesis of this compound. nih.gov

ParameterOptimal Value
Enzyme Loading 10% (w/v)
Substrate Loading 50 g/L
Temperature 45°C
pH 8.0
Co-solvent 10% (v/v) DMSO
Conversion >99%
Enantiomeric Excess >98.5%

This interactive data table summarizes the optimized reaction conditions for the synthesis of (1R)-(3-methylphenyl)ethan-1-amine using transaminase ATA-025.

These findings highlight the potential of transaminases for the efficient and highly stereoselective synthesis of chiral amines like this compound. The optimization of reaction parameters is a critical step in developing a robust and scalable biocatalytic process. nih.gov

Chemical Reactivity and Mechanistic Studies

Nucleophilic Properties and Reactions of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to the molecule, making it susceptible to attack by various electrophiles.

Primary amines, such as 2-(3-Methylphenyl)propan-1-amine, readily react with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comyoutube.commasterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.commasterorganicchemistry.com The reaction is reversible and often catalyzed by acid. youtube.comlumenlearning.com The general mechanism involves several steps: nucleophilic addition of the amine to the carbonyl, proton transfer to form a carbinolamine, protonation of the hydroxyl group to create a good leaving group (water), and subsequent elimination of water to form the C=N double bond of the imine. youtube.comyoutube.commasterorganicchemistry.com

The formation of imines is a versatile reaction used in the synthesis of various compounds and ligands for metal complexes. youtube.comyoutube.comresearchgate.net The stability and reactivity of the resulting imine can be influenced by the nature of the substituents on both the amine and the carbonyl compound.

Table 1: Examples of Imine Formation Reactions

Reactant 1 Reactant 2 Product
This compound Benzaldehyde (B42025) N-(2-(3-Methylphenyl)propylidene)aniline
This compound Acetone N-(2-(3-Methylphenyl)propyl)-propan-2-imine

The nucleophilic nitrogen of this compound can participate in alkylation reactions with alkyl halides. This reaction leads to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Similarly, acylation reactions with acylating agents like acyl chlorides or anhydrides yield amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). These reactions are fundamental in peptide synthesis and the modification of amine-containing compounds. researchgate.net

The primary amine functionality of this compound can be a key component in the synthesis of various heterocyclic compounds. Through intramolecular or intermolecular cyclization reactions, this amine can be incorporated into ring structures containing nitrogen. For instance, reaction with bifunctional reagents can lead to the formation of nitrogen-containing heterocycles like pyrazolines and pyridines. researchgate.net The specific outcome of these reactions is highly dependent on the nature of the other reactants and the reaction conditions employed. For example, cascade reactions involving intramolecular Prins/Friedel-Crafts cyclization can lead to the formation of complex polycyclic structures. beilstein-journals.org

Reactions at the Aromatic Ring

The m-tolyl group of this compound is an aromatic ring that can undergo electrophilic substitution reactions. The directing effects of the substituents on the ring influence the position of incoming electrophiles.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The existing substituents on the benzene (B151609) ring of this compound, the methyl group and the propan-1-amine group, will direct incoming electrophiles. Both the methyl group and the amino group (after protonation under acidic conditions) are ortho-, para-directing activators. libretexts.orgyoutube.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the positions ortho and para to these activating groups. masterorganicchemistry.comlibretexts.org The steric hindrance from the propan-1-amine side chain might influence the ratio of ortho to para products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Products
Nitration NO₂+ 1-Methyl-2-nitro-4-(propan-2-aminomethyl)benzene and 1-Methyl-4-nitro-2-(propan-2-aminomethyl)benzene
Bromination Br+ 1-Bromo-2-methyl-4-(propan-2-aminomethyl)benzene and 1-Bromo-4-methyl-2-(propan-2-aminomethyl)benzene
Sulfonation SO₃ 2-Methyl-4-(propan-2-aminomethyl)benzenesulfonic acid and 4-Methyl-2-(propan-2-aminomethyl)benzenesulfonic acid

While the primary amine itself is not directly involved in palladium-catalyzed coupling reactions like the Suzuki or Heck reactions, the aromatic ring can be modified prior to or after coupling. For these reactions to occur on the aromatic ring of this compound, a halide or triflate group would need to be introduced onto the ring via an electrophilic aromatic substitution or other synthetic methods.

The Suzuki reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.comorganic-chemistry.orglibretexts.org If a halogenated derivative of this compound were prepared, it could then undergo a Suzuki coupling with a boronic acid to introduce a new aryl or vinyl group. youtube.comlibretexts.orgharvard.edu The reaction typically proceeds in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org

The Heck reaction , another significant palladium-catalyzed reaction, couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Similar to the Suzuki reaction, a halogenated derivative of the parent compound would be required to participate in a Heck reaction. wikipedia.orgorganic-chemistry.orgnih.gov This would allow for the introduction of an alkenyl substituent onto the aromatic ring. The catalytic cycle for both reactions generally involves oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. youtube.comwikipedia.orglibretexts.org

Stereochemical Dynamics and Inversion Mechanisms

The stereocenter of this compound is located at the carbon atom bonded to the amino group, the hydrogen atom, the methyl group, and the 3-methylphenyl group. However, the stereochemical dynamics of this chiral amine are intrinsically linked to the behavior of the nitrogen atom of the primary amino group. While the carbon atom itself does not undergo inversion, the amine group is subject to a process known as pyramidal inversion or nitrogen inversion, which can lead to the interconversion of enantiomers.

Nitrogen inversion is a well-documented phenomenon in which the nitrogen atom and its substituents rapidly oscillate through a planar transition state. nih.gov For a primary amine like this compound, which is chiral at the adjacent carbon, the nitrogen atom itself is not a stereocenter. However, the process of nitrogen inversion is a key dynamic feature of the molecule.

The mechanism of nitrogen inversion involves the movement of the nitrogen atom through the plane of its substituents. In this process, the sp³ hybridized pyramidal amine momentarily rehybridizes to an sp² hybridized, trigonal planar transition state, with the lone pair of electrons occupying a p orbital. ucla.edu The nitrogen then returns to a tetrahedral sp³ hybridization, with the lone pair now on the opposite side. ucla.edu This process is analogous to an umbrella turning inside out in the wind.

For most simple, acyclic amines, the energy barrier to nitrogen inversion is quite low. In the case of ammonia (B1221849), this inversion happens billions of times per second at room temperature. wikipedia.org For typical alkylamines, the energy barrier is in the range of 25 kJ/mol, which is low enough to allow for rapid inversion at ambient temperatures. nih.govmdpi.com This rapid inversion leads to a racemic mixture of interconverting enantiomers, making the resolution of such chiral amines challenging. ucla.edu

The racemization of structurally similar compounds, such as 1-phenylethylamine, has been a subject of study, often in the context of dynamic kinetic resolution. mdpi.com These studies typically employ catalysts to facilitate the racemization process, which involves the interconversion of enantiomers. mdpi.com

Due to the rapid nitrogen inversion, it is expected that at room temperature, a sample of this compound would exist as a rapidly equilibrating mixture of its (R) and (S) enantiomers. The isolation of stable, optically active enantiomers under normal conditions would be highly improbable due to this low energy pathway for racemization.

Below is a table summarizing the general energy barriers for nitrogen inversion in different classes of amines, which provides context for the expected behavior of this compound.

Amine ClassGeneral StructureTypical Inversion Energy Barrier (kJ/mol)Inversion Rate at Room Temperature
AmmoniaNH₃~24.2 wikipedia.orgVery Rapid (~3 x 10¹⁰ s⁻¹) wikipedia.org
AlkylaminesR₃N (acyclic)~25 nih.govmdpi.comRapid
ArylaminesArNR₂~6.3 mdpi.comVery Rapid
Aziridines(CH₂)₂NRHigher due to ring strainSlow
PhosphinesR₃P~132 wikipedia.orgVery Slow

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-(3-Methylphenyl)propan-1-amine. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, the exact connectivity of every atom can be established.

¹H NMR Spectroscopy provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons of the amine group, and the two methyl groups. The integration of these signals would correspond to the number of protons in each environment. docbrown.info The splitting patterns, governed by the n+1 rule, are crucial for confirming the arrangement of these protons. docbrown.info

Predicted ¹H NMR Data for this compound This table is a prediction based on standard chemical shift values and coupling principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling with
Aromatic (C4-H, C5-H, C6-H) ~7.0 - 7.2 Multiplet (m) Other aromatic protons
Aromatic (C2-H) ~6.9 - 7.0 Singlet (s) or narrow multiplet Other aromatic protons
Methine (C2'-H) ~2.8 - 3.2 Multiplet (m) C1'-H₂, C3'-H₃
Methylene (C1'-H₂) ~2.6 - 2.9 Multiplet (m) C2'-H
Aromatic Methyl (Ar-CH₃) ~2.3 Singlet (s) None
Amine (NH₂) ~1.5 - 2.5 (variable) Broad Singlet (br s) Typically non-coupling

¹³C NMR Spectroscopy identifies all unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, all 10 carbon atoms are chemically non-equivalent and are expected to produce ten distinct signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Environments for this compound This table outlines the expected unique carbon signals.

Carbon Environment Number of Carbons
Quaternary Aromatic (C1, C3) 2
Tertiary Aromatic (CH) 4
Methine (C2') 1
Methylene (C1') 1
Aromatic Methyl (Ar-CH₃) 1
Aliphatic Methyl (C3') 1

| Total Unique Signals | 10 |

2D NMR Spectroscopy techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments made in 1D NMR. A COSY spectrum would show correlations between adjacent protons, for instance, between the C2'-H methine proton and both the C1'-H₂ methylene and C3'-H₃ methyl protons. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Impurity Profiling

Mass spectrometry is a powerful tool for confirming the molecular weight and formula of a compound and for identifying potential impurities.

For Molecular Formula Confirmation , high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. The molecular formula of this compound is C₁₀H₁₅N. Its calculated exact mass is 149.120449 Da. nih.gov In analysis, this would typically be observed as the protonated molecule, [M+H]⁺, with an m/z of 150.1282. The experimentally measured mass must match this theoretical value within a very narrow tolerance (typically <5 ppm) to confirm the molecular formula.

Impurity Profiling is another critical application of MS. The high sensitivity of the technique allows for the detection of trace-level impurities that may be present from the synthesis, such as isomers (e.g., 1-(3-methylphenyl)propan-2-amine), starting materials, or by-products. These would appear as separate signals with different mass-to-charge ratios in the mass spectrum.

Electron ionization (EI) mass spectrometry also provides structural information through fragmentation patterns. The molecular ion [M]⁺ can break apart into smaller, characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound This table presents plausible fragment ions based on the compound's structure.

m/z (Mass/Charge) Predicted Ion Structure Formation Mechanism
149 [C₁₀H₁₅N]⁺ Molecular Ion (M⁺)
134 [C₉H₁₂N]⁺ Loss of a methyl radical (•CH₃)
119 [C₉H₁₁]⁺ Loss of the aminomethyl radical (•CH₂NH₂)
105 [C₈H₉]⁺ Benzylic cleavage, loss of C₂H₄N radical
91 [C₇H₇]⁺ Tropylium ion, from rearrangement and loss of C₃H₈N

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. spectra-analysis.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH₂) group is particularly notable, typically showing two distinct stretching bands. nist.gov

Predicted IR Absorption Bands for this compound This table is a prediction based on typical functional group absorption regions.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Symmetric & Asymmetric Stretch Primary Amine (-NH₂)
3000 - 3100 C-H Stretch Aromatic Ring
2850 - 2960 C-H Stretch Aliphatic (CH, CH₂, CH₃)
1580 - 1650 N-H Bend (Scissoring) Primary Amine (-NH₂)
1450 - 1600 C=C Stretch Aromatic Ring

Chiral Chromatography (GC-FID, GC-MS, HPLC) for Enantiomeric Purity Determination

The C2' carbon atom in this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers (the R- and S-forms). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules.

Therefore, specialized chiral chromatography is essential to separate and quantify the individual enantiomers. mdpi.com This is most commonly achieved using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP). jiangnan.edu.cnyakhak.org

CSPs, such as those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates), create a chiral environment within the column. yakhak.orgnih.gov As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute at different times. This allows for their separation and the determination of the enantiomeric excess (ee) or purity of a sample. The choice of the specific CSP and the mobile phase conditions are critical for achieving successful separation. mdpi.com

X-ray Crystallography for Solid-State Structure and Conformation

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of this compound (often as a salt, like a hydrochloride, to improve crystallinity) must first be grown. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be mathematically analyzed to generate a detailed 3D model of the molecule's electron density. This analysis provides an unambiguous determination of the molecule's absolute configuration (i.e., whether it is the R- or S-enantiomer) and reveals its preferred conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. No publicly available crystal structure data for this specific compound has been identified.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to determine molecular energies, electron distribution, and other electronic properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A key outcome of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For amphetamine-type stimulants, DFT calculations have been used to explore their electronic properties and stability. For instance, studies on the inclusion of amphetamine and methamphetamine into host molecules like cucurbituril (B1219460) have utilized DFT to analyze the FMOs and understand the interactions driving complex formation. rsc.orgresearchgate.net In these studies, analysis of the HOMO and LUMO is crucial for understanding how the molecule's conductivity might change upon binding, which is relevant for the design of biosensors. rsc.org

A hypothetical DFT study on 2-(3-Methylphenyl)propan-1-amine would involve optimizing its geometry and then calculating the energies of its molecular orbitals. The results would likely show the HOMO localized primarily on the electron-rich phenyl ring, while the LUMO might be distributed more across the propanamine side chain. The energies provide a quantitative measure of its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on typical values for similar aromatic amines. Actual values would require specific DFT calculations.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-0.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)6.0Indicator of chemical reactivity and kinetic stability

Fukui Indices and Local Reactivity Analysis

From the Fukui function, condensed Fukui indices can be calculated for each atom, which helps in predicting the sites for:

Electrophilic attack (where an electron acceptor will bond), indicated by f+.

Nucleophilic attack (where an electron donor will bond), indicated by f-.

Radical attack , indicated by f0.

This analysis is crucial for understanding metabolic pathways or designing synthesis reactions. For example, in related heterocyclic systems, Fukui functions calculated using DFT have successfully identified the most reactive sites for electrophilic substitution, aligning with experimental results. A computational analysis of this compound would likely identify the nitrogen atom of the amine group as a primary site for electrophilic attack due to its lone pair of electrons, and specific carbon atoms on the phenyl ring as other potential reactive centers.

Table 2: Hypothetical Condensed Fukui Indices for Selected Atoms of this compound (Illustrative) This table is illustrative. The values represent a plausible outcome of a Fukui analysis, highlighting potential reactive sites.

Atomf+ (Electrophilic Attack)f- (Nucleophilic Attack)
N (Amine)0.150.02
C1 (Ring)0.040.08
C2 (Ring)0.060.11
C3 (Ring)0.030.05
C4 (Ring)0.070.10

Molecular Dynamics Simulations of Conformational Preferences and Intermolecular Interactions

Unlike static quantum chemical calculations, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of a molecule's conformational landscape—the various three-dimensional shapes it can adopt by rotating around its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is key to understanding how it interacts with other molecules, such as biological receptors or solvents.

Comprehensive studies on amphetamine and methamphetamine have used a combination of MD simulations and spectroscopic methods to determine the relative populations of their different conformers in solution. semanticscholar.orgchemrxiv.org These studies reveal that even for relatively simple molecules, multiple conformers can coexist, and their relative abundance depends on interactions with the surrounding environment. semanticscholar.orgchemrxiv.org For methamphetamine, as many as six stable conformers have been identified through computational approaches. chemrxiv.org

An MD simulation of this compound would provide a detailed picture of its structural flexibility, identifying the most stable arrangements of its phenyl ring relative to the propanamine side chain. This information is critical for understanding its biological activity and for the rational design of molecules that might interact with it.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

A computational study of a potential synthesis or metabolic pathway for this compound would provide invaluable insights. By modeling the reaction steps and calculating the activation energies for each, it would be possible to predict the most likely reaction mechanism and identify potential bottlenecks or by-products.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions are invaluable for identifying a compound and confirming its structure.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. By comparing theoretically calculated shifts with experimental data, one can confidently assign signals in the spectrum to specific atoms in the molecule. Similarly, the vibrational frequencies (corresponding to peaks in an IR spectrum) can be calculated; these frequencies must be scaled by a known factor to account for approximations in the computational methods and to better match experimental results.

Table 3: Comparison of Experimental and Hypothetical Predicted 13C NMR Chemical Shifts for 3-Methylamphetamine (Illustrative) Experimental data is available in chemical databases. Predicted values are hypothetical and illustrate the expected outcome of a GIAO/DFT calculation.

Carbon AtomExperimental Shift (ppm, in CDCl3)Predicted Shift (ppm)
Phenyl C-CH3138.1137.5
Phenyl C-H129.6129.0
Phenyl C-H128.3127.8
Phenyl C-H126.1125.6
Phenyl C-CH2138.9138.2
CH244.944.5
CH49.949.2
CH3 (propyl)21.020.5
CH3 (phenyl)21.421.0

Derivatives and Analogues: Synthesis and Structure Property Relationships

Synthesis and Characterization of N-Substituted Derivatives

The reactivity of the primary amine group in 2-(3-Methylphenyl)propan-1-amine allows for a variety of N-substitutions. Common synthetic strategies involve the reaction of the amine with various electrophiles.

One of the most fundamental N-substituted derivatives is the N-acetyl derivative, N-(3-methylphenyl)propan-2-yl)acetamide. The synthesis of similar acetamides, such as N-(3-methylphenyl)acetamide, is typically achieved by reacting the corresponding amine with acetic anhydride (B1165640). nist.govresearchgate.net For instance, N-(2-acetylphenyl)acetamide was synthesized from 2'-aminoacetophenone (B46740) and acetic anhydride, yielding a planar conformation influenced by an intramolecular hydrogen bond. researchgate.net

Another common modification is N-benzylation. The synthesis of N-benzylamines can be achieved through a two-step process involving the iminization of a benzaldehyde (B42025) with an amine, followed by hydrogenation of the resulting imine. google.com This method has been used to produce N-benzyl-α-methylbenzylamine from benzaldehyde and α-phenylethylamine. google.com The reaction is typically carried out in a water-miscible solvent like methanol (B129727) at temperatures ranging from 10 to 40°C. google.com A variety of substituted benzaldehydes and amines can be used in this process. google.com

More complex N-substituted derivatives have also been synthesized. For example, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and characterized, with some exhibiting notable antioxidant properties. mdpi.com The synthesis of these compounds involves multiple steps, ultimately leading to the desired N-substituted triazole derivatives. mdpi.com

The characterization of these derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while Infrared (IR) spectroscopy helps in identifying key functional groups like the amide C=O stretch. Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Table 1: Examples of N-Substituted Derivatives of this compound and Related Compounds

Derivative NameParent AmineReagentKey Spectroscopic DataReference
N-(3-methylphenyl)acetamidem-ToluidineAcetic AnhydrideMolecular Weight: 149.19 g/mol nist.gov
N-(2-acetylphenyl)acetamide2'-AminoacetophenoneAcetic AnhydrideIntramolecular N-H···O hydrogen bond observed researchgate.net
N-benzyl-1-(4-methylphenyl)ethylamine1-(4-methylphenyl)ethylamineBenzaldehyde- google.com
N-Benzyl-2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide--m.p. 131–133 °C mdpi.com

Synthesis and Characterization of Ring-Substituted Analogues

The synthesis of ring-substituted analogues of this compound involves introducing various substituents onto the phenyl ring. These modifications can significantly alter the electronic and steric properties of the molecule.

A general approach to synthesizing such analogues is to start with a correspondingly substituted precursor. For example, the synthesis of 3-(3-methylphenyl)propan-1-amine (B10864) hydrochloride has been documented, providing a route to a positional isomer of the primary amine. sigmaaldrich.com

The synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines offers a catalyst- and additive-free method to create aniline (B41778) derivatives with ortho-benzyl substitution. nih.gov This reaction proceeds through an imine condensation followed by isoaromatization. nih.gov

The characterization of these ring-substituted analogues follows standard analytical procedures, including NMR, IR, and mass spectrometry, to confirm the identity and purity of the synthesized compounds.

Table 2: Examples of Ring-Substituted Analogues

Compound NameStarting MaterialsSynthetic MethodReference
3-(3-methylphenyl)propan-1-amine hydrochloride-- sigmaaldrich.com
2-benzyl-N-substituted anilines(E)-2-arylidene-3-cyclohexenones, primary aminesImine condensation–isoaromatization nih.gov

Stereoisomers and Diastereomers: Resolution and Interconversion Studies

The presence of a chiral center at the second carbon of the propane (B168953) chain in this compound means it exists as a pair of enantiomers, (R)- and (S)-2-(3-Methylphenyl)propan-1-amine. The separation of these enantiomers, known as resolution, is a critical aspect of its chemistry, as different stereoisomers can exhibit distinct biological activities and chemical reactivities.

A common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid. google.com These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treating the salt with a base.

The synthesis of enantiomerically pure chiral imines, and subsequently amines, can also be achieved through stereoselective reduction of a prochiral precursor. For example, the reduction of an amidyl or iminyl precursor using an appropriate reducing agent can lead to the formation of a specific enantiomer. google.com

Studies on the racemization of related chiral compounds, such as N-acetyl-L-phenylalanine during amidation reactions, highlight the importance of carefully selecting reaction conditions to preserve stereochemical integrity. mdpi.com The choice of base, for instance, can significantly impact the degree of racemization. mdpi.com

Correlation of Structural Modifications with Chemical Reactivity Profiles

The nucleophilicity of enamines, which can be formed from related amine structures, is known to be influenced by the structure of the parent amine. researchgate.net For instance, enamines derived from pyrrolidine (B122466) are generally more reactive than those from piperidine (B6355638) due to the greater p-character of the nitrogen lone pair in the five-membered ring. researchgate.net This principle can be extended to understand how substitutions on the phenyl ring or at the nitrogen atom of this compound might modulate its reactivity in various chemical transformations.

The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electron density on the nitrogen atom, thereby affecting its basicity and nucleophilicity. Similarly, bulky substituents on the nitrogen atom can sterically hinder its approach to electrophiles, reducing its reactivity.

The synthesis of various amide derivatives through N-acylation provides a practical context for studying these structure-reactivity relationships. nih.gov The conditions required for these reactions and the yields obtained can provide insights into how structural changes affect the ease of amide bond formation.

Advanced Analytical Method Development and Validation

Development of High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 2-(3-Methylphenyl)propan-1-amine in various matrices. Researchers have developed and validated several HPLC methods, primarily utilizing reversed-phase chromatography coupled with UV or mass spectrometry detection.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.govresearchgate.net The pH of the mobile phase is a critical parameter that is often optimized to achieve the best separation and peak shape for the basic compound. nih.gov For instance, one method employed a 50 mM pyrrolidine (B122466) buffer at pH 11.5 mixed with acetonitrile in a 50:50 ratio. nih.gov Another method utilized a mobile phase of 0.25% methanol/triethylamine in water, adjusted to pH 3.1 with glacial acetic acid, mixed with methanol in a 20:80 ratio. nih.gov

Validation of these methods typically includes assessing linearity, precision, accuracy, and selectivity. Linearity is established over a specific concentration range, with correlation coefficients (r²) of 0.9998 or higher indicating a strong linear relationship between concentration and detector response. nih.govnih.gov Precision is evaluated through repeatability and intermediate precision studies, with relative standard deviation (RSD) values of less than 1% being desirable. nih.gov Accuracy is determined by recovery studies, with average recoveries often falling within the range of 85% to 95%. nih.gov

The limit of detection (LOD) and limit of quantification (LOQ) are also crucial parameters. For example, one validated HPLC-MS/MS method for the determination of methamphetamine in blood reported an MDL of 0.31 µg/L and a quantification range of 1 µg/L to 5000 µg/L. nih.gov Another study focusing on hair analysis using LC-MS/MS reported LODs below 8 pg/mg and LOQs below 19 pg/mg for methamphetamine enantiomers. researchgate.net

Interactive Data Table: HPLC Method Parameters for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column XTerra RP18 (150×4.6 mm, 5 μm) nih.gov Spherisorb ODS2 C18 (200 mm × 4.6 mm, 5 μm) nih.gov Not specified
Mobile Phase 50 mM pyrrolidine (pH 11.5) – acetonitrile (50:50, v/v) nih.gov 0.25% methanol/triethylamine aqueous solution (pH 3.1) (V:V = 20:80) nih.gov 90:10 (v/v) aqueous orthophosphoric acid (pH 2.1)-acetonitrile researchgate.net
Flow Rate 1 ml/min nih.gov 1.0 mL/min nih.gov 1.5 mL min-1 researchgate.net
Detection Diode-array UV at 214 nm nih.gov UV at 260 nm nih.gov UV at 205 nm researchgate.net
Linearity Range 0.075-0.60 mg/ml nih.gov 4.2~83.2 mg/mL nih.gov 10–500 μg/ml researchgate.net

| Correlation Coefficient (r²) | ≥0.9998 nih.gov | 0.9999 nih.gov | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, for compounds like this compound, which contain a primary amine group, derivatization is often necessary to improve their chromatographic properties and produce characteristic mass spectra. gcms.czjfda-online.com

The most common derivatization approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.govjfda-online.comnih.gov These reagents react with the amine group to form more volatile and thermally stable derivatives. nih.gov For example, a study comparing these three reagents found that PFPA provided the best sensitivity for the analysis of amphetamines and cathinones. nih.gov Another common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms a trimethylsilyl (B98337) (TMS) derivative. sigmaaldrich.com

Optimization of the GC-MS method involves several parameters, including the choice of the GC column, temperature programming, and mass spectrometer settings. A mid-polar capillary column is often used to achieve good separation of the isomers. researchgate.net The temperature program is carefully controlled to ensure efficient separation and elution of the derivatized analytes. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for identification purposes. nih.govjfda-online.com

Validation of GC-MS methods for this compound and its derivatives includes establishing limits of detection (LOD) and quantification (LOQ). One study reported an LOD of 10 ng/mL for methamphetamine in blood after PFPA derivatization. journal-imab-bg.org Another method for hair analysis achieved LODs of 0.05 ng/mg for amphetamine and methamphetamine. jfda-online.com

Interactive Data Table: Derivatization Reagents for GC-MS Analysis of this compound

Derivatizing Reagent Abbreviation Derivative Formed Key Advantages
Trifluoroacetic anhydride TFAA Trifluoroacetyl Commonly used, good volatility nih.govnih.gov
Pentafluoropropionic anhydride PFPA Pentafluoropropionyl Often provides the best sensitivity nih.govjournal-imab-bg.org
Heptafluorobutyric anhydride HFBA Heptafluorobutyryl Forms stable derivatives jfda-online.comnih.gov

Capillary Electrophoresis (CE) for Isomer Discrimination

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of isomers, offering high efficiency and resolution. dea.govlumexinstruments.com This is particularly valuable for distinguishing between the positional isomers of methylamphetamine (2-, 3-, and 4-methylamphetamine), which can be challenging with other methods due to their similar physicochemical properties. researchgate.net

The principle of CE separation is based on the differential migration of charged analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). analyticaltoxicology.com For the separation of basic compounds like this compound, the pH of the BGE is crucial. At a low pH, the amine group is protonated, and the compound migrates as a cation. researchgate.net

To enhance the separation of isomers, various additives can be included in the BGE. Cyclodextrins are commonly used as chiral selectors to separate enantiomers, but they can also aid in the separation of positional isomers. researchgate.netnih.gov The inclusion of organic modifiers, such as methanol, in the BGE can also influence the separation by altering the electroosmotic flow and the interaction of the analytes with the capillary wall. nih.gov

CE methods have been successfully developed for the simultaneous analysis of multiple amphetamine-related compounds, demonstrating the technique's versatility. nih.govnih.gov The use of a dynamically coated capillary can further improve the robustness and reproducibility of the separation by controlling the electroosmotic flow. dea.gov

Development of Chiral Separation Methods for Enantiomeric Purity Assessment

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-(3-Methylphenyl)propan-1-amine. The assessment of enantiomeric purity is crucial in various fields, as enantiomers can exhibit different pharmacological and toxicological properties. Both HPLC and CE are widely used for the chiral separation of this compound.

Chiral HPLC: Chiral stationary phases (CSPs) are the most common approach for enantiomeric separation by HPLC. sigmaaldrich.comsigmaaldrich.comoup.com These columns contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. For methamphetamine, polysaccharide-based and macrocyclic antibiotic-based CSPs, such as CHIROBIOTIC V2, have proven effective. sigmaaldrich.comsigmaaldrich.com The mobile phase composition, including the type and concentration of organic modifier and additives, is optimized to achieve baseline resolution of the enantiomers. sigmaaldrich.com For example, a mobile phase of 0.04% w/v ammonium (B1175870) trifluoroacetic acid in water:methanol (5:95, v/v) has been used with a CHIROBIOTIC V2 column. sigmaaldrich.com

Chiral CE: Capillary electrophoresis is also a powerful tool for enantiomeric separation. researchgate.net In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins, particularly sulfated β-cyclodextrin, are widely used for the chiral separation of amphetamines. researchgate.net The concentration of the chiral selector and the pH of the BGE are key parameters that are optimized to achieve the desired separation. A study demonstrated the successful chiral separation of five β-phenylethylamines using a BGE containing 2.5% (w/v) sulfated β-cyclodextrin at pH 2.2. researchgate.net

The development of these chiral separation methods is essential for determining the enantiomeric ratio of this compound in various samples, which can provide valuable information in forensic and research contexts.

Interactive Data Table: Chiral Separation Techniques for this compound

Technique Method Chiral Selector Key Parameters
Chiral HPLC Chiral Stationary Phase (CSP) CHIROBIOTIC V2 sigmaaldrich.comsigmaaldrich.com Mobile phase composition (organic modifier, additives) sigmaaldrich.comsigmaaldrich.com

| Chiral CE | Chiral Additive in BGE | Sulfated β-cyclodextrin researchgate.net | Concentration of chiral selector, pH of BGE researchgate.net |

Potential Applications in Non Biological Systems

The chemical compound 2-(3-Methylphenyl)propan-1-amine, a primary amine with a chiral center, possesses a unique structural architecture that suggests its potential utility in a variety of non-biological applications. Its combination of a stereogenic center, an aromatic ring, and a reactive amine group makes it a candidate for investigation in fields ranging from catalysis to materials science. This section will explore the prospective roles of this compound in several key areas of chemical research and development.

Environmental Transformation and Degradation Pathways Chemical Perspective

Photochemical Degradation Pathways and Kinetics in Aqueous and Atmospheric Phases

Direct and indirect photolysis are significant degradation pathways for many organic compounds in the environment. For aromatic compounds like 2-(3-Methylphenyl)propan-1-amine, absorption of ultraviolet (UV) radiation can lead to the excitation of electrons and subsequent chemical reactions.

In the aqueous phase , direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight (above 290 nm). The aromatic ring and the amine group are chromophores that can absorb UV radiation. Upon absorption, the molecule can undergo various reactions, including photo-oxidation and bond cleavage. The kinetics of these reactions would be influenced by factors such as water chemistry (pH, presence of dissolved organic matter) and light intensity.

While specific kinetic data for this compound is unavailable, the table below presents typical atmospheric lifetimes of some analogous aromatic compounds, illustrating the potential range of reactivity.

CompoundAtmospheric Lifetime (with respect to •OH)
Benzene (B151609)~9 days
Toluene (B28343)~2 days
Phenethylamine (B48288)Shorter than toluene (estimated)
This compound Likely in the range of hours to a few days (inferred)

This table is illustrative and based on general knowledge of atmospheric chemistry. The lifetime for this compound is an educated inference.

Oxidative Degradation Mechanisms (e.g., by hydroxyl radicals)

Oxidative degradation is a crucial process in the breakdown of organic molecules in both aquatic and atmospheric environments. The primary oxidant in many environmental systems is the hydroxyl radical (•OH), a highly reactive species.

The reaction of •OH with this compound is expected to proceed via two main pathways:

Addition to the Aromatic Ring: The hydroxyl radical can add to the electron-rich phenyl ring, forming a hydroxycyclohexadienyl-type radical. This radical can then react further with molecular oxygen, leading to ring-opening and the formation of smaller, more oxidized products. The position of the methyl group on the ring will influence the preferred sites of •OH addition.

Hydrogen Abstraction from the Side Chain: The hydroxyl radical can abstract a hydrogen atom from the aliphatic side chain, particularly from the carbon atom adjacent to the amine group (the α-carbon) or the benzylic position. This results in the formation of a carbon-centered radical, which can subsequently react with oxygen to form peroxy radicals and ultimately lead to the formation of carbonyl compounds and other degradation products.

Studies on the oxidative metabolism of structurally similar compounds, such as alkyl-substituted phenanthrenes, have shown that the presence of an alkyl group can shift the focus of oxidative attack from the aromatic ring to the alkyl side chain. nih.gov This suggests that hydrogen abstraction from the propanamine side chain of this compound could be a significant degradation pathway.

Hydrolytic Stability and Identification of Degradation Products

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the primary amine functional group is generally stable towards hydrolysis under typical environmental pH conditions (pH 5-9). Amine groups are not readily displaced by water.

However, under more extreme pH conditions (highly acidic or alkaline), or in the presence of specific catalysts, hydrolysis could potentially occur, although it is not considered a primary degradation pathway for this type of compound in the environment. The hydrolysis of aromatic amides, for instance, typically requires refluxing with strong acids or bases to proceed at a significant rate. numberanalytics.commasterorganicchemistry.comsavemyexams.comvedantu.com

The degradation products resulting from photochemical and oxidative processes are likely to be more polar and water-soluble than the parent compound. Potential degradation products could include:

Hydroxylated derivatives of the aromatic ring.

Carbonyl compounds resulting from the oxidation of the side chain, such as 3-methylphenylacetone.

Ring-opened products, such as dicarboxylic acids.

Inorganic nitrogen in the form of ammonia (B1221849) or nitrate, following the mineralization of the amine group.

The identification of these degradation products would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Adsorption and Leaching Behavior in Soil Matrices

The fate of this compound in the terrestrial environment is heavily influenced by its adsorption to soil particles and its potential to leach into groundwater. As a primary amine, its behavior in soil is expected to be pH-dependent.

At typical environmental pH values, which are often below the pKa of the amine group, this compound will exist predominantly in its protonated, cationic form. This cationic species can strongly adsorb to negatively charged soil components, such as clay minerals and organic matter, through cation exchange mechanisms. mdpi.com

The extent of adsorption is influenced by several factors:

Soil pH: Adsorption is generally higher at lower pH values where the cationic form predominates.

Soil Organic Matter Content: Organic matter provides a significant number of cation exchange sites and hydrophobic domains for partitioning.

Clay Content and Type: Clays with a high cation exchange capacity (CEC) will exhibit stronger adsorption of the cationic amine. nih.gov

Studies on the sorption of other ionizable organic amines in soil have demonstrated that cationic forms exhibit greater sorption than their neutral counterparts, and sorption increases with the hydrophobicity of the molecule. documentsdelivered.comresearchgate.net Given the presence of the phenyl ring and the alkyl side chain, this compound possesses a degree of hydrophobicity that will also contribute to its sorption via hydrophobic interactions.

The potential for leaching is inversely related to the strength of adsorption. Due to the expected strong adsorption of the cationic form of this compound to soil particles, its mobility in the soil column is likely to be limited, reducing the risk of it leaching into groundwater. However, in sandy soils with low organic matter and clay content, or under conditions of high water infiltration, some leaching may still occur. Research on amphetamine-type substances has shown that their sorption to soil is variable and dependent on the specific chemical structure, with some compounds exhibiting notable sorption. uu.nl

The table below summarizes the expected behavior of this compound in soil based on the behavior of analogous compounds.

Soil ParameterExpected Influence on this compound
pH Decreased pH leads to increased protonation and stronger adsorption.
Organic Matter Higher organic matter content increases adsorption through cation exchange and hydrophobic interactions.
Clay Content Higher clay content with high CEC leads to stronger adsorption.
Leaching Potential Generally low due to strong adsorption, but higher in sandy, low-organic matter soils.

This table is based on established principles of soil science and the observed behavior of similar organic amines.

Future Directions and Research Perspectives

Exploration of Novel, Sustainable Synthetic Routes

The synthesis of chiral amines is a cornerstone of pharmaceutical and fine chemical manufacturing. Future research will prioritize the development of synthetic pathways to 2-(3-methylphenyl)propan-1-amine that are not only efficient but also environmentally benign.

Key areas of exploration include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of corresponding imines or enamines stands out as a highly atom-economic method for producing chiral amines. acs.org Future work could focus on developing novel chiral ligands for iridium or rhodium catalysts that can achieve high enantioselectivity for the synthesis of this compound, minimizing the need for chiral resolution steps.

Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDH), offers a green and highly selective alternative to traditional chemical methods. whiterose.ac.uk Research into engineering or discovering robust AmDHs that can efficiently catalyze the reductive amination of 3-methylphenylacetone would represent a significant leap towards a sustainable manufacturing process. gctlc.orgacs.org This approach operates under mild conditions (ambient temperature and pressure, aqueous media) and can generate the desired amine with exceptionally high optical purity.

Cross-Electrophile Coupling: Recent advances in nickel/photoredox-catalyzed cross-electrophile coupling present a modular and powerful strategy. acs.org A potential novel route could involve the coupling of an appropriate aliphatic aziridine with an aryl iodide, which allows for the direct installation of the substituted phenyl group in a single, efficient C-C bond-forming step. acs.org

These modern catalytic methods offer substantial improvements over classical syntheses, which often suffer from poor atom economy and the use of stoichiometric, hazardous reagents. rsc.org

Development of Advanced Spectroscopic Techniques for in situ Analysis

To optimize and control the synthesis of this compound, real-time monitoring of reaction progress is crucial. Process Analytical Technology (PAT), as encouraged by regulatory bodies like the FDA, utilizes advanced analytical techniques to ensure process robustness and product quality. researchgate.netmt.com

Future research should focus on implementing in situ (in the reaction vessel) spectroscopic methods for monitoring key reaction parameters.

Spectroscopic TechniqueApplication in Synthesis of this compoundPotential Benefits
FTIR Spectroscopy Real-time tracking of the concentration of reactants, intermediates (e.g., imine formation), and the final amine product.Provides immediate feedback on reaction kinetics, endpoint determination, and detection of potential side reactions. acs.org
Raman Spectroscopy Monitoring of covalent bond changes and concentrations in solution, particularly useful for reactions in aqueous media or with solids.Complements FTIR, non-invasive, and can be used with fiber-optic probes for remote monitoring of hydrogenation or biocatalytic reactions.
NMR Spectroscopy Detailed structural analysis of intermediates and products directly in the reaction mixture without the need for sampling.Offers unparalleled insight into reaction mechanisms and the formation of isomeric impurities.

The integration of these PAT tools would allow for a data-rich understanding of the synthetic process, facilitating rapid optimization, improved safety, and consistent production of high-quality this compound. mt.comnih.gov

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. For this compound, computational methods can accelerate discovery and deepen understanding.

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties. researchgate.netnih.gov This includes optimizing the molecular geometry, predicting spectroscopic signatures (NMR, IR, Raman) to aid in characterization, and calculating electronic properties like the HOMO-LUMO energy gap to understand its reactivity. nih.govresearchgate.net Such theoretical data can corroborate experimental findings and provide insights into the molecule's behavior.

Molecular Docking: As a substituted phenethylamine (B48288), the compound has potential biological activity. mdpi.comnih.gov Molecular docking simulations can be used to predict how this compound might bind to the active sites of biological targets, such as receptors or enzymes. nih.govnih.gov These simulations can help identify potential therapeutic applications and guide the design of new, more potent derivatives by predicting how structural modifications would affect binding affinity. nih.govkoreascience.kr

By leveraging these predictive models, researchers can prioritize the most promising synthetic routes and molecular designs, saving significant time and resources in the laboratory.

Untapped Potential as a Building Block for New Chemical Entities

The this compound scaffold, featuring a primary amine and a substituted aromatic ring, is an ideal starting point for the synthesis of more complex molecules. The phenethylamine motif is a key component in a vast number of biologically active compounds and approved drugs. mdpi.comresearchgate.netresearchgate.net

A significant area of future research is its use as a versatile building block in combinatorial chemistry, particularly through multicomponent reactions (MCRs). nih.govorganic-chemistry.org MCRs combine three or more starting materials in a single step to create structurally complex products, which is a highly efficient strategy for drug discovery. mdpi.comnih.gov

For example, this compound can serve as the amine component in well-established MCRs:

Ugi Reaction: This four-component reaction combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. Using this compound in an Ugi reaction would rapidly generate a library of diverse, peptide-like molecules for screening against various biological targets. mdpi.comnih.gov

Hantzsch Dihydropyridine Synthesis: This reaction can be adapted to use a primary amine to create libraries of dihydropyridines, a privileged scaffold in medicinal chemistry. mdpi.com

By employing this compound in MCRs, chemists can efficiently explore a vast chemical space, significantly increasing the probability of discovering new chemical entities with novel therapeutic properties.

Investigation of Green Chemistry Principles in its Synthesis and Reactions

A forward-looking research perspective must be grounded in the principles of Green Chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgacs.org The synthesis and subsequent reactions of this compound provide numerous opportunities for green innovation.

The following table outlines potential research directions aligned with key green chemistry principles:

Green Chemistry PrincipleFuture Research Investigation for this compound
1. Prevention Develop high-yield synthetic routes, such as optimized catalytic reductive aminations, that minimize the formation of byproducts, thereby preventing waste from the outset.
2. Atom Economy Shift from classical methods (e.g., Gabriel synthesis) to atom-economic alternatives like asymmetric hydrogenation or hydroamination, where most atoms from the reactants are incorporated into the final product. acs.orgresearchgate.net
5. Safer Solvents & Auxiliaries Investigate the replacement of hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), ethanol, or water in its synthesis and subsequent reactions.
9. Catalysis Focus on developing highly efficient and recyclable catalysts (both chemocatalysts and biocatalysts) to replace stoichiometric reagents, reducing waste and often enabling milder reaction conditions. rsc.orgrsc.org
10. Design for Degradation For applications where environmental persistence is a concern, computational studies could be used to design derivatives of this compound that maintain their function but are more readily biodegradable.

By systematically applying these principles, the entire lifecycle of this compound, from its synthesis to its final application, can be made more sustainable and environmentally responsible.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Methylphenyl)propan-1-amine, and how can reaction conditions be optimized to improve yield?

Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : Reacting 3-methylacetophenone with ammonia under hydrogenation using catalysts like Raney nickel or palladium on carbon. Temperature (50–80°C) and pressure (1–3 atm H₂) influence yield .
  • Nucleophilic substitution : Reacting 3-methylbenzyl chloride with propan-1-amine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
    Optimization strategies include adjusting stoichiometry, solvent polarity, and catalyst loading. Purity can be enhanced via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

  • ¹H NMR : A triplet at δ 2.6–3.0 ppm (CH₂NH₂), a singlet at δ 2.3 ppm (aromatic CH₃), and aromatic protons at δ 6.8–7.2 ppm .
  • IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=C aromatic), and ~1250 cm⁻¹ (C-N) .
  • Mass Spectrometry : Molecular ion peak at m/z 149 (C₁₀H₁₅N⁺) and fragments at m/z 132 (loss of NH₂) .

Q. What are the typical oxidation and reduction reactions observed in this compound, and how do reaction conditions influence product formation?

Answer:

  • Oxidation : Using KMnO₄ in acidic conditions yields 3-(3-methylphenyl)propanal or propanoic acid. Mild oxidants (e.g., PCC) selectively produce the aldehyde .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a primary alcohol, while LiAlH₄ may not react unless under high-temperature conditions .
    Solvent choice (e.g., aqueous vs. anhydrous) and pH critically affect selectivity.

Q. How should researchers handle and store this compound to ensure safety and compound stability?

Answer:

  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
  • Safety : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions may arise from assay variability (e.g., cell lines, concentrations). Solutions include:

  • Standardized assays : Replicate studies using identical conditions (e.g., IC₅₀ in HEK293 vs. HeLa cells) .
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to account for metabolite interference .
  • Computational validation : Compare molecular docking results (e.g., binding affinity to serotonin receptors) with experimental IC₅₀ values .

Q. What strategies are effective for enantioselective synthesis of this compound, and how does stereochemistry impact its pharmacological profile?

Answer:

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymes (lipases) for kinetic resolution .
  • Asymmetric catalysis : Employ palladium-catalyzed allylic amination with chiral ligands (e.g., Josiphos) to achieve >90% enantiomeric excess .
    The (R)-enantiomer may show higher receptor binding affinity (e.g., for trace amine-associated receptors), while the (S)-form could exhibit off-target effects .

Q. How can computational modeling be applied to predict the interaction of this compound with biological targets, and what validation methods are recommended?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to TAAR1 (trace amine-associated receptor 1). Focus on hydrogen bonding with Ser107 and hydrophobic interactions with Phe264 .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
    Validate predictions via:
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics (Kₐ, Kₐ).
    • Mutagenesis : Test binding affinity in TAAR1 mutants (e.g., Ser107Ala) .

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed through experimental design?

Answer:

  • Challenge : Competing reactions at the amine vs. aromatic ring.
  • Solutions :
    • Protecting groups : Use Boc-anhydride to temporarily block the amine during Friedel-Crafts alkylation of the aromatic ring .
    • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate the 3-methylphenyl group, enabling selective halogenation .
      Characterize products via X-ray crystallography (SHELXL refinement) to confirm regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.